cis-2-tert-Butyl-4-methyl-1,3-dioxolane

Description

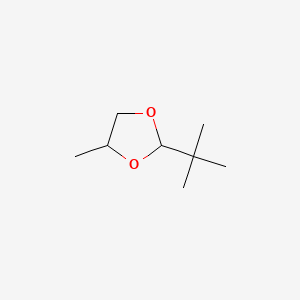

cis-2-tert-Butyl-4-methyl-1,3-dioxolane (CAS: 26563-72-4) is a bicyclic ether with the molecular formula C₈H₁₆O₂ and a molecular weight of 144.2114 g/mol . Its IUPAC Standard InChIKey, HXZAHJCDQZCFMZ-UHFFFAOYSA-N, reflects its stereochemical configuration, where the tert-butyl and methyl groups occupy cis positions on the 1,3-dioxolane ring . This compound is synthesized via acid-catalyzed reactions of epoxides with nucleophiles, as described in general 1,3-dioxolane formation mechanisms . Its thermodynamic data, including a reaction enthalpy (ΔrH°) of 0.262 kcal/mol in CCl₄ (measured via NMR), highlight its stability under specific conditions .

Properties

IUPAC Name |

2-tert-butyl-4-methyl-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-6-5-9-7(10-6)8(2,3)4/h6-7H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXZAHJCDQZCFMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(O1)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40949409 | |

| Record name | 2-tert-Butyl-4-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26563-72-4 | |

| Record name | cis-2-tert-Butyl-4-methyl-1,3-dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026563724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-tert-Butyl-4-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous 1,3-Dioxolanes

cis-2-Bromomethyl-4-methyl-1,3-dioxolane

This analog (CAS: 26563-78-0) shares the 1,3-dioxolane core but replaces the tert-butyl group with a bromomethyl substituent. Key differences include:

- Molecular formula : C₅H₉BrO₂

- Molecular weight : 181.028 g/mol (higher due to bromine)

- Reactivity : The bromine atom introduces electrophilic character, favoring substitution reactions (e.g., SN2), unlike the sterically hindered tert-butyl group in the target compound .

- Stereoelectronic effects : Bromine’s electron-withdrawing nature contrasts with the electron-donating tert-butyl group, altering ring strain and nucleophilic attack susceptibility .

| Property | cis-2-tert-Butyl-4-methyl-1,3-dioxolane | cis-2-Bromomethyl-4-methyl-1,3-dioxolane |

|---|---|---|

| Molecular Formula | C₈H₁₆O₂ | C₅H₉BrO₂ |

| Molecular Weight (g/mol) | 144.2114 | 181.028 |

| Substituent | tert-butyl (bulky, electron-donating) | bromomethyl (electron-withdrawing) |

| CAS Registry Number | 26563-72-4 | 26563-78-0 |

| Key Reactivity | Steric hindrance limits nucleophilic attack | Bromine enhances electrophilic substitution |

General 1,3-Dioxolane Derivatives

1,3-Dioxolanes are typically synthesized via Lewis acid-catalyzed epoxide ring-opening reactions with nucleophiles (e.g., carbonyl compounds, alcohols) . The tert-butyl group in this compound imposes steric constraints that:

- Reduce ring flexibility, increasing thermal stability .

- Slow reaction kinetics in nucleophilic substitutions compared to less bulky analogs .

Thermodynamic and Kinetic Insights

This contrasts with bromine-containing analogs, where polar substituents like bromine likely increase reaction exothermicity due to stronger dipole interactions.

Q & A

Q. Nuclear Magnetic Resonance (NMR) :

Q. Computational Modeling :

- Density Functional Theory (DFT) : Predicts optimized geometries and vibrational frequencies, validated against experimental IR data .

- 3D Visualization Tools : Ball-and-stick models (e.g., SDF/MOL files) for spatial analysis of substituent orientation .

Basic: How can chromatographic techniques resolve cis/trans isomers of 2-tert-Butyl-4-methyl-1,3-dioxolane, and what stationary phases are recommended?

Q. Gas Chromatography (GC) :

Q. High-Performance Liquid Chromatography (HPLC) :

- Normal Phase : Silica columns with hexane/isopropanol gradients for nonpolar analytes.

- Retention Time Comparison : Reference standards spiked with pure cis/trans isomers for identification .

Advanced: How do solvent effects influence the hydrolysis mechanisms of 1,3-dioxolane derivatives, and what kinetic insights apply to this compound?

In water-dioxane mixtures, hydrolysis of 2-methyl-1,3-dioxolane follows an A-1 mechanism (acid-catalyzed ring-opening), while 4-methylene derivatives proceed via A-Se2 (bimolecular nucleophilic substitution). Surprisingly, solvent polarity (e.g., dimethyl sulfoxide vs. dioxane) shows minimal impact on rate constants due to similar transition-state stabilization in both mechanisms . For the target compound:

- pH Dependence : Rate acceleration under acidic conditions (H₃O⁺ catalysis).

- Isotope Studies : Deuterated solvents (D₂O) to probe proton-transfer steps .

Advanced: What polymerization strategies are viable for this compound derivatives, and how do substituents affect polymer properties?

Q. Cationic Polymerization :

Q. Radical Copolymerization :

- Co-monomers : Vinyl ethers or acrylates to tune glass transition temperature (Tg).

- Steric Effects : The tert-butyl group reduces chain mobility, increasing Tg by ~20°C compared to unsubstituted dioxolanes .

Advanced: How can solvent composition be tailored to stabilize intermediates in ring-opening reactions of this compound?

Q. Polar Aprotic Solvents :

Q. Solvent-Free Conditions :

- Microwave-Assisted Reactions : Reduce side reactions by minimizing solvolysis .

Advanced: How do computational predictions (QSPR, neural networks) align with experimental data for this compound’s physicochemical properties?

Q. Quantitative Structure-Property Relationship (QSPR) Models :

- LogP Prediction : Neural networks trained on dioxolane datasets estimate logP = 2.1 ± 0.3, validated via shake-flask experiments .

- Boiling Point : Deviations <5°C between DFT-calculated (≈180°C) and experimental values .

Q. Validation Protocols :

Advanced: How should researchers address contradictions in reported solvent effects or reaction outcomes for 1,3-dioxolane derivatives?

Case Study : reports similar hydrolysis rates for A-1 and A-Se2 mechanisms despite differing solvent polarities. To resolve:

Replicate Experiments : Verify kinetic data under standardized conditions (pH, ionic strength).

Transition-State Analysis : Computational modeling (e.g., Gaussian) to identify hidden stabilization factors.

Meta-Analysis : Cross-examine literature for systematic errors (e.g., impurity in solvent batches) .

Advanced: What role does this compound play in drug delivery systems, and how is its biocompatibility assessed?

Q. Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.